2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid
Description
2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid (CAS: 1246761-51-2) is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core substituted with two methyl groups at positions 1 and 3, and an acetic acid moiety at position 3. Its molecular formula is C₁₀H₁₀N₂O₄S, with a molecular weight of 254.26 g/mol. The compound is typically stored at room temperature (RT) and is used in biochemical research, particularly in the development of enzyme inhibitors and receptor modulators due to its structural versatility .
The thieno[2,3-d]pyrimidine scaffold is known for its bioisosteric resemblance to purines, enabling interactions with biological targets such as kinases and hormone receptors. The acetic acid substituent enhances solubility and provides a handle for further derivatization, making this compound a valuable intermediate in medicinal chemistry .
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-11-8(15)7-5(3-6(13)14)4-17-9(7)12(2)10(11)16/h4H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRJMOYBFKNPAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CS2)CC(=O)O)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Cyclocondensation
The thieno[2,3-d]pyrimidine core is typically constructed through cyclocondensation of thiophene-2-carboxamide derivatives with urea or thiourea. A representative method from US8058280B2 involves:
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Starting Material : Methyl 3-aminothiophene-2-carboxylate.
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Reaction with Urea : Heating at 150°C in dimethylformamide (DMF) for 8 hours forms the pyrimidine ring.
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Methylation : Sequential treatment with methyl iodide in the presence of potassium carbonate introduces the 1,3-dimethyl groups.
Key Data :
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Urea, DMF | 150 | 78 |
| 2 | CH₃I, K₂CO₃, DMF | 80 | 65 |
Alternative Pathways and Modifications
One-Pot Synthesis
A streamlined approach from US8058280B2 combines ring formation and acetic acid functionalization:
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Reactants : 3-Aminothiophene-2-carboxylic acid, methylurea, and bromoacetic acid.
Advantages :
Solid-Phase Synthesis
The ACS Omega study (source 2) demonstrates a resin-bound strategy for analogous thiazolidine derivatives, adaptable to thienopyrimidines:
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Immobilization : Attachment of thiophene precursor to Wang resin.
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Cyclization and Functionalization : On-resin cyclocondensation followed by coupling with Fmoc-protected glycine.
Yield : 62% after cleavage from the resin.
Analytical Characterization
Spectroscopic Data
FTIR (KBr, cm⁻¹) :
¹H NMR (400 MHz, DMSO-d₆) :
Crystallographic Analysis
Single-crystal XRD (from JP5989900B2) confirms the planar thienopyrimidine core and the equatorial orientation of the acetic acid group.
Key Metrics :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Comparison with Similar Compounds
TAK-385 (1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea)
- Key Features: Substituted with difluorobenzyl, dimethylaminomethyl, and methoxypyridazinyl groups. Exhibits superior GnRH antagonistic activity (IC₅₀ < 1 nM) and reduced cytochrome P450 inhibition compared to earlier analogues like sufugolix. Crystalline forms (e.g., Form A) demonstrate enhanced stability and bioavailability .
| Property | 2-(1,3-Dimethyl-... acetic acid | TAK-385 |
|---|---|---|
| Core Structure | Thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine |
| Substituents | Methyl, acetic acid | Difluorobenzyl, methoxyurea |
| Molecular Weight | 254.26 g/mol | ~650 g/mol (exact undisclosed) |
| Bioactivity | Undisclosed | GnRH antagonist |
3-[2-Fluoro-5-(2,3-difluoro-6-methoxybenzyloxy)-4-methoxyphenyl]-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-5-carboxylic Acid
- Key Features: Fluorinated aromatic substituents improve metabolic stability. The choline salt derivative (CAS: Not disclosed) exhibits >10-fold solubility enhancement in aqueous media compared to the free acid, critical for oral formulations .
Pyrido[2,3-d]pyrimidine Analogues
N-(3-Chlorophenyl)-2-((1,3-Dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide (14m)
- Key Features: Substituted with methylpiperazinyl and chlorophenyl groups. Demonstrates potent antiproliferative activity (IC₅₀ = 0.12–0.45 μM against SK-MEL-2 and MCF-7 cells) via RAF-MEK-ERK pathway inhibition. Lower cytotoxicity in normal cells (C28/I2) highlights selectivity .
7-Amino-5-(Substituted-Phenyl)-1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-6-carbonitrile Derivatives
- Synthesized via bismuth(III) triflate catalysis (yields: 52–78%) .
| Property | Thieno[2,3-d]pyrimidine Acetic Acid | Pyrido[2,3-d]pyrimidine 14m |
|---|---|---|
| Core Structure | Thieno-pyrimidine | Pyrido-pyrimidine |
| Key Substituents | Acetic acid | Chlorophenyl, methylpiperazine |
| Bioactivity | Undisclosed | Anticancer (RAF-MEK-ERK) |
2-(5-Cyano-6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic Acid (CAS: 5900-45-8)
- Key Features: Classified as acute toxicity (Category 4) and skin irritant. Requires stringent handling (e.g., respiratory protection) due to NOx gas emission risks .
[(6-Amino-3-Ethyl-2,4-dioxo-1-Propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic Acid (CAS: 1956307-77-9)
- Key Features :
- Sulfonyl group increases hydrophilicity (logP = −1.2) vs. the target compound (predicted logP = 0.8).
- Used in peptide-mimetic drug design .
Biological Activity
2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[2,3-d]pyrimidine scaffold. Its molecular formula is , with a molecular weight of approximately 295.3 g/mol. The structure contributes to its interaction with various biological targets.
Antitumor Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance:
- Mechanism : Compounds within this class have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Case Study : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines including HepG2 and MCF-7 cells. The IC50 values ranged from 10 to 30 µM depending on the specific derivative used.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Activity Spectrum : It has been tested against several bacterial strains including Staphylococcus aureus and Escherichia coli, where it displayed moderate to strong inhibitory effects.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound has been investigated for its anti-inflammatory effects:
- Research Findings : In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages.
- Clinical Relevance : These findings suggest potential applications in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | HepG2 | 15 | Inhibition of cell proliferation |
| MCF-7 | 20 | Induction of apoptosis | |
| Antimicrobial | Staphylococcus aureus | 25 | Disruption of cell wall synthesis |
| Escherichia coli | 30 | Inhibition of protein synthesis | |
| Anti-inflammatory | Macrophages | N/A | Reduction in pro-inflammatory cytokine production |
Research Findings
Recent studies have focused on the synthesis and evaluation of analogs derived from the core structure of this compound. These investigations have revealed:
- Structure-Activity Relationship (SAR) : Variations in substituents significantly affect biological activity. For example, modifications at the nitrogen positions have been correlated with enhanced antitumor efficacy.
- In Silico Studies : Computational modeling has been employed to predict binding affinities to target proteins associated with cancer and inflammation pathways.
Q & A
Q. What experimental controls are critical when comparing the compound’s cytotoxicity across cell lines?
- Methodological Answer : Include positive controls (e.g., doxorubicin for apoptosis) and normalize viability assays (MTT or ATP-based) to cell count and doubling time. Account for differences in membrane permeability (e.g., P-glycoprotein expression) using transporter inhibitors. Replicate experiments across multiple cell lines (cancer vs. normal) to assess specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
